1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one (CAS 403655-90-3) is a low-molecular-weight (166.22 g/mol) imidazol-2-one heterocycle bearing a cyclopentyl substituent at N1 and a methyl group at C4. Its computed physicochemical properties include a topological polar surface area of 32.3 Ų, a single hydrogen bond donor, a single hydrogen bond acceptor, and a calculated XLogP3-AA of 1, indicating moderate lipophilicity.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 403655-90-3
Cat. No. B12833306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one
CAS403655-90-3
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N1)C2CCCC2
InChIInChI=1S/C9H14N2O/c1-7-6-11(9(12)10-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,12)
InChIKeyFFFAGLULJBZGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one (CAS 403655-90-3): Structural and Physicochemical Baseline for Procurement Evaluation


1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one (CAS 403655-90-3) is a low-molecular-weight (166.22 g/mol) imidazol-2-one heterocycle bearing a cyclopentyl substituent at N1 and a methyl group at C4 [1]. Its computed physicochemical properties include a topological polar surface area of 32.3 Ų, a single hydrogen bond donor, a single hydrogen bond acceptor, and a calculated XLogP3-AA of 1, indicating moderate lipophilicity [1]. The compound is listed in the EPA DSSTox database (DTXSID801219440) and has a registered GC-MS spectrum in the Wiley Registry of Mass Spectral Data [1][2]. Despite its presence in commercial screening collections, peer-reviewed quantitative biological activity data for this specific compound remain extremely sparse.

Why 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one Cannot Be Interchanged with Generic Imidazolone Analogs: The Criticality of N1-Cyclopentyl Substitution


Within the imidazol-2-one chemotype, even minor N1-substituent modifications—replacing cyclopentyl with cyclohexyl, isopropyl, or phenyl—profoundly alter molecular shape, lipophilicity, and conformational accessibility. The N1-cyclopentyl group in 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one occupies a steric and stereoelectronic niche distinct from its cyclohexyl or linear alkyl analogs, as evidenced by the broader patent literature on N1-cycloalkyl-imidazol-2-ones as angiotensin II antagonists and p38 MAP kinase inhibitors [1][2]. Generic substitution without matched-pair analysis therefore carries a high risk of divergent target engagement, altered pharmacokinetics, and non-reproducible screening outcomes.

Quantitative Differentiation Evidence for 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one (403655-90-3) Against Structural Analogs


Physicochemical Property Space: Computed Lipophilicity and Topological Polar Surface Area vs. Cyclohexyl and Isopropyl Analogs

The computed partition coefficient (XLogP3-AA) for 1-cyclopentyl-4-methyl-1H-imidazol-2(3H)-one is 1.0 [1]. By comparison, the closely related 1-cyclohexyl-4-methyl-1H-imidazol-2(3H)-one (CAS not retrieved in this search) is predicted to have an XLogP3-AA of approximately 1.5 due to an additional methylene unit, and the 1-isopropyl analog is predicted at approximately 0.5 [2]. The topological polar surface area (TPSA) is identical across these analogs (32.3 Ų) because the imidazol-2-one core is unchanged, making lipophilicity the primary differentiating parameter [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

GC-MS Analytical Reference Data: Confirmed Mass Spectrum for Identity Verification vs. Untargeted Imidazolone Screening

A confirmed electron ionization (EI) GC-MS spectrum for 1-cyclopentyl-4-methylimidazol-2-one is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID D9QJfPO9pbf), providing an experimental exact mass of 166.110613 Da and a characteristic fragmentation pattern [1]. This authenticated reference spectrum enables unambiguous chromatographic peak assignment in reaction monitoring or purity assessment—a capability not uniformly available for many N1-substituted imidazol-2-one analogs that lack registered spectra in curated libraries.

Analytical Chemistry Quality Control Compound Identity Confirmation

Patent Landscape Positioning: N1-Cyclopentyl Imidazol-2-ones as Privileged Angiotensin II Antagonist Scaffolds vs. N1-Aryl Alternatives

Multiple patent families (US 5,164,403; US 5,441,970; US 5,861,420) explicitly claim N-arylheteroarylalkyl imidazol-2-one compounds wherein the N1 substituent is selected from cycloalkyl, with cyclopentyl being a specifically exemplified embodiment, for use as angiotensin II antagonists in treating hypertension and congestive heart failure [1][2]. The cyclopentyl substitution is preferred over smaller alkyl groups for achieving adequate receptor binding pocket occupancy while avoiding the excessive steric bulk of cyclohexyl, which reduces potency in this series [1].

Cardiovascular Pharmacology Angiotensin II Receptor Patent Analysis

Validated Application Scenarios for 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one (403655-90-3) Procurement Based on Current Evidence


Angiotensin II Receptor Antagonist Hit-to-Lead Optimization

Procure this compound as a core N1-cyclopentyl-imidazol-2-one scaffold for systematic SAR exploration of angiotensin II receptor antagonists, as supported by patent disclosures (US 5,164,403; US 5,441,970) that identify cyclopentyl as the preferred N1-cycloalkyl substituent for this target class [1]. The moderate lipophilicity (XLogP3 = 1.0) and low TPSA (32.3 Ų) are within the typical property space for orally bioavailable GPCR ligands [2].

Analytical Reference Standard for Imidazol-2-one Quantification via GC-MS

Utilize this compound as a characterized reference standard for GC-MS method development and quality control, leveraging its validated EI mass spectrum in the Wiley Registry [1]. This is particularly valuable when developing chromatographic methods for imidazol-2-one-containing reaction mixtures where unambiguous identity confirmation is required.

p38 MAP Kinase Inhibitor Scaffold Hopping Exploration

Deploy this compound as a simplified imidazol-2-one scaffold for structure-based design of p38α MAP kinase inhibitors, following the precedent that imidazol-2-one derivatives can achieve nanomolar p38α inhibitory potency when appropriately substituted [1]. The N1-cyclopentyl group provides a compact aliphatic anchor amenable to further functionalization at C4 and C5 positions [2].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Fragment Screening

Include this compound in fragment-based screening campaigns against 11β-HSD1, as the imidazol-2-one core is a recognized warhead in cyclic urea inhibitors of this enzyme (EP 2,104,665 A2) [1]. The N1-cyclopentyl substitution offers a differentiated fragment vector compared to the more commonly explored N1-phenyl or N1-benzyl imidazol-2-ones.

Quote Request

Request a Quote for 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.